molecular formula C22H19N3O3 B11078974 N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide

N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide

Cat. No.: B11078974
M. Wt: 373.4 g/mol
InChI Key: FDJSYFKNKYRDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a phthalazinone moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the phthalazinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves the use of furan-2-carboxylic acid or its derivatives, which are coupled with the phthalazinone intermediate.

    Final coupling and amide formation: The final step involves the coupling of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones.

    Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrophthalazines and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone moieties.

    Furan Carboxamides: Compounds with furan rings and carboxamide groups.

Uniqueness

N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide is unique due to its combination of a phthalazinone moiety and a furan ring, which imparts specific chemical and biological properties not found in other compounds

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]furan-2-carboxamide

InChI

InChI=1S/C22H19N3O3/c1-14-9-10-15(12-16(14)13-23-21(26)19-8-5-11-28-19)20-17-6-3-4-7-18(17)22(27)25(2)24-20/h3-12H,13H2,1-2H3,(H,23,26)

InChI Key

FDJSYFKNKYRDSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CNC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.